molecular formula C12H10ClN3O3 B5348308 2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide

2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide

Cat. No. B5348308
M. Wt: 279.68 g/mol
InChI Key: BDJIEOUNNYTQRY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CP-94,253 and has been synthesized using different methods to understand its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide involves its binding to the serotonin 5-HT1B receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and neuronal excitability. By acting as an antagonist for this receptor, CP-94,253 can modulate the activity of serotonergic neurons and affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various experimental models. In vitro studies have shown that this compound can inhibit the release of serotonin from serotonergic neurons and affect the activity of other neurotransmitters, such as dopamine and norepinephrine. In vivo studies have shown that CP-94,253 can affect various physiological processes, such as locomotor activity, anxiety, and stress response.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide in lab experiments include its well-characterized mechanism of action and its availability as a research tool. However, the limitations of this compound include its potential off-target effects and the need for careful dose optimization to avoid toxicity.

Future Directions

For research on 2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide include the development of new analogs with improved efficacy and safety profiles, the exploration of its potential applications in other fields, such as psychiatry and pain management, and the investigation of its potential as a drug target for the treatment of various diseases. Additionally, further studies on the mechanism of action and the biochemical and physiological effects of this compound are needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been reported in various studies. One of the most common methods involves the reaction of 2-amino-4-chlorophenol with ethyl chloroacetate to form ethyl 2-(2-chlorophenyl)acetate. This intermediate is then reacted with 5,6-dihydro-2,4-dioxopyrimidine-1(2H)-carboxamide to form the final compound.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to act as an antagonist for the serotonin 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and stress. In cancer research, CP-94,253 has been studied for its potential to inhibit the growth of cancer cells. In drug development, this compound has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

2-(2-chlorophenyl)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c13-8-4-2-1-3-7(8)5-10(17)15-9-6-14-12(19)16-11(9)18/h1-4,6H,5H2,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJIEOUNNYTQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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